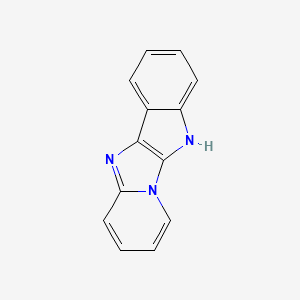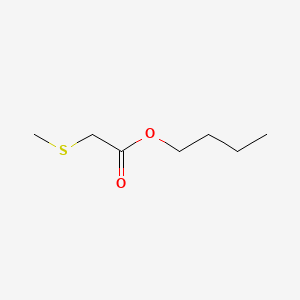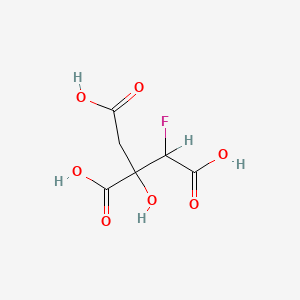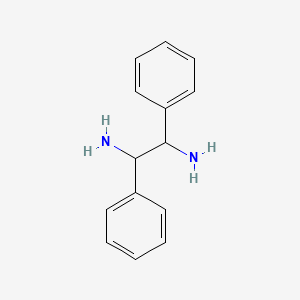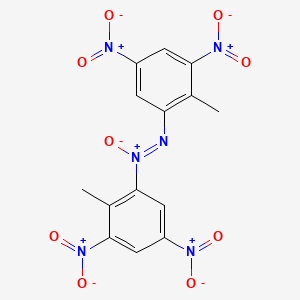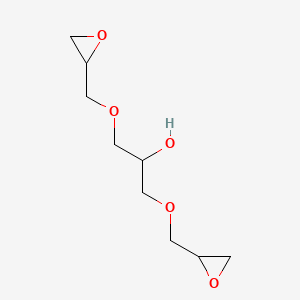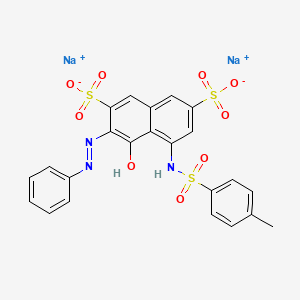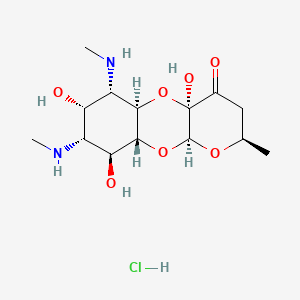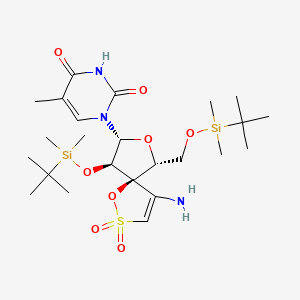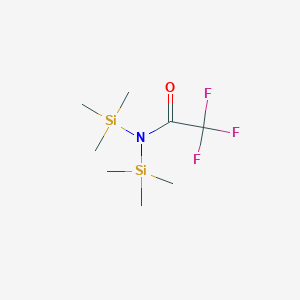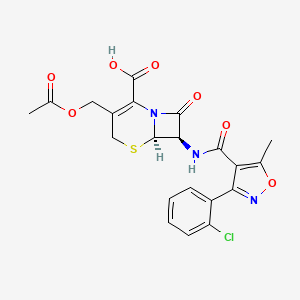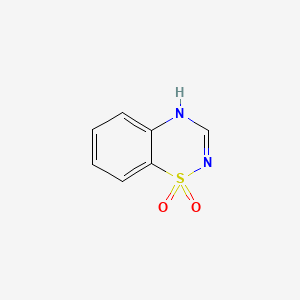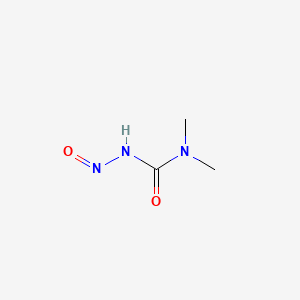
N-Dimethyl-N-nitroso urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethylnitrosourea is a chemical compound with the molecular formula C3H7N3O2. It belongs to the class of nitrosoureas, which are known for their alkylating properties. This compound is of significant interest due to its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Dimethylnitrosourea can be synthesized through several methods. One common approach involves the reaction of O-methyl-N-nitroisourea with methylamine hydrochloride in the presence of a solvent such as water. The reaction is typically carried out in a potassium fluoride-water system, which helps to maintain the pH and inhibit secondary reactions. The yield of this method can reach up to 79.1%, with a product purity of over 99% .
Industrial Production Methods: For industrial production, the synthesis of N,N’-Dimethylnitrosourea often involves the use of ammonia gas as an amination reagent, followed by methylation and nitration reactions. Sulfuric acid is commonly used as a catalyst and reaction solvent, which helps to lower the raw material cost and improve the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dimethylnitrosourea undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in aqueous basic solutions, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate.
Oxidation and Substitution: These reactions typically involve nucleophilic attack at the carbonyl carbon, with different reagents and conditions depending on the desired products.
Major Products: The major products formed from these reactions include arylcarbamate ions and N-nitrosamino fragments, which are of interest in various chemical and biological studies .
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethylnitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Industry: It serves as an intermediate in the production of pesticides and other industrial chemicals.
Wirkmechanismus
The primary mechanism of action of N,N’-Dimethylnitrosourea involves DNA alkylation. The compound forms DNA-DNA cross-links and alkylates the N-7 position of guanine, leading to DNA damage and cell death. This mechanism is particularly effective in targeting rapidly dividing cancer cells, making it a valuable agent in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
- Carmustine
- Lomustine
- Semustine
- Streptozocin
- Ethylnitrosourea
- Fotemustine
- Nimustine
- Ranimustine
Uniqueness: N,N’-Dimethylnitrosourea is unique due to its specific alkylating properties and its ability to induce mutations effectively. Compared to other nitrosoureas, it has a higher purity and yield in synthesis, making it more efficient for industrial and research applications .
Eigenschaften
CAS-Nummer |
55120-47-3 |
|---|---|
Molekularformel |
C3H7N3O2 |
Molekulargewicht |
117.11 g/mol |
IUPAC-Name |
1,1-dimethyl-3-nitrosourea |
InChI |
InChI=1S/C3H7N3O2/c1-6(2)3(7)4-5-8/h1-2H3,(H,4,7,8) |
InChI-Schlüssel |
VSMLKOBHLXAHFD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NN=O |
Kanonische SMILES |
CN(C)C(=O)NN=O |
Key on ui other cas no. |
55120-47-3 |
Synonyme |
1,3-dimethyl-1-nitrosourea dimetinur N,N'-dimethylnitrosourea nitrosodimethylurea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


